molecular formula C16H17FN6 B5244564 N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine

N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine

Cat. No.: B5244564
M. Wt: 312.34 g/mol
InChI Key: BPMMMRZFDKXBQF-UHFFFAOYSA-N
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Description

N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features an imidazole ring, a triazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The imidazole and triazine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylimidazol-2-yl)methyl]-5-(4-chlorophenyl)-N-methyl-1,2,4-triazin-3-amine
  • N-[(1-ethylimidazol-2-yl)methyl]-5-(4-bromophenyl)-N-methyl-1,2,4-triazin-3-amine

Uniqueness

N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The combination of the imidazole and triazine rings also contributes to its distinct characteristics.

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-5-(4-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6/c1-3-23-9-8-18-15(23)11-22(2)16-20-14(10-19-21-16)12-4-6-13(17)7-5-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMMMRZFDKXBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN(C)C2=NC(=CN=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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